molecular formula C14H14Cl4N2O2 B14489210 1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester CAS No. 65048-02-4

1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester

Cat. No.: B14489210
CAS No.: 65048-02-4
M. Wt: 384.1 g/mol
InChI Key: UIKGCIWRNVVQNY-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of multiple chlorine atoms and an ethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester typically involves multiple steps. One common method starts with the preparation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids, which are then converted to their corresponding ethyl esters. The chlorination of the indole ring is carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple chlorine atoms and the specific arrangement of functional groups make 1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

65048-02-4

Molecular Formula

C14H14Cl4N2O2

Molecular Weight

384.1 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-4,5,6,7-tetrachloro-1-ethylindole-3-carboxylate

InChI

InChI=1S/C14H14Cl4N2O2/c1-3-20-6(5-19)7(14(21)22-4-2)8-9(15)10(16)11(17)12(18)13(8)20/h3-5,19H2,1-2H3

InChI Key

UIKGCIWRNVVQNY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)OCC)CN

Origin of Product

United States

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